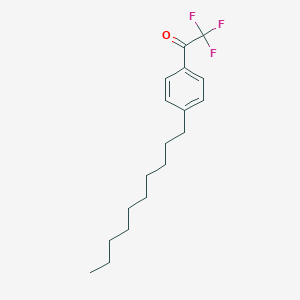

1-(4-Decylphenyl)-2,2,2-Trifluorethanon

Übersicht

Beschreibung

1-(4-Decylphenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C18H25F3O and its molecular weight is 314.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(4-Decylphenyl)-2,2,2-trifluoroethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Decylphenyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Decylphenyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Solarzellen

Die Verbindung kann bei der Entwicklung von organischen Solarzellen verwendet werden. Sie kann als Baustein bei der Synthese neuartiger, lösungsmittelverarbeitbarer Elektronenakzeptoren dienen . Diese Akzeptoren können, wenn sie in Donor-Akzeptor-Bulk-Heterojunction-organischen Solarzellen verwendet werden, die Leistung der Zellen verbessern .

Elektrochemische Anwendungen

Die Verbindung kann für die Elektrografting von Goldelektrodenoberflächen verwendet werden. Der Elektrografting-Prozess beinhaltet die elektrochemische Reduktion der entsprechenden Diazoniumsalze in Acetonitril . Diese Modifizierung von Goldelektroden mit Arylgruppen kann die Blockiereigenschaften der Elektroden gegenüber bestimmten Redoxsystemen verbessern .

Oberflächenmodifikation

Die Verbindung kann zur Oberflächenmodifikation verwendet werden. Das elektrochemische Grafting von Arylgruppen auf leitfähige Oberflächen durch Reduktion von Diazoniumverbindungen ist eine weit verbreitete Methode in der Oberflächenmodifikation . Diese Methode kann zur Modifikation von Metallelektrodenoberflächen verwendet werden .

Thermische Stabilität

Die Verbindung weist eine hohe thermische Stabilität auf . Diese Eigenschaft macht sie für Anwendungen geeignet, die Materialien erfordern, die hohen Temperaturen standhalten.

Löslichkeit

Die Verbindung weist eine gute Löslichkeit in einer Vielzahl von organischen Lösungsmitteln auf, darunter Chloroform (CF), Dichlormethan (DCM) und Tetrahydrofuran (THF) . Diese Eigenschaft kann in verschiedenen chemischen Prozessen und Reaktionen nützlich sein, die Lösungsmittel erfordern.

Pharmazeutische Tests

Die Verbindung kann für pharmazeutische Tests verwendet werden . Sie kann als Referenzstandard für genaue Ergebnisse in der pharmazeutischen Forschung und Entwicklung dienen

Wirkmechanismus

Target of Action

The primary target of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, also known as p-Decyl-alpha,alpha,alpha-trifluoroacetophenone, is the valinomycin receptor site on the membrane of bacteria . This compound has the ability to suppress chloride channels by binding to this receptor site .

Mode of Action

1-(4-Decylphenyl)-2,2,2-trifluoroethanone interacts with its target by acting as an ionophore . It selectively blocks anions and can be used for selective titration and monitoring of anions . This interaction results in the suppression of chloride channels, thereby affecting the normal functioning of the bacteria .

Result of Action

The primary result of the action of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone is the suppression of chloride channels in bacteria . This can disrupt the normal functioning of the bacteria, potentially leading to their death or inhibition of growth.

Biochemische Analyse

Biochemical Properties

1-(4-Decylphenyl)-2,2,2-trifluoroethanone has been found to interact with various biomolecules. For instance, it has been shown to suppress chloride channels by binding to the valinomycin receptor site on the membrane of bacteria . This interaction suggests that 1-(4-Decylphenyl)-2,2,2-trifluoroethanone could play a role in regulating ion transport across cell membranes .

Cellular Effects

In terms of cellular effects, 1-(4-Decylphenyl)-2,2,2-trifluoroethanone has been shown to influence cell function by modulating ion transport. By suppressing chloride channels, it can potentially alter the electrochemical gradient across the cell membrane, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone involves its interaction with the valinomycin receptor site on bacterial membranes . This binding interaction can lead to the suppression of chloride channels, potentially affecting enzyme activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Given its role as an ionophore and its potential to suppress chloride channels, it is plausible that its effects could vary over time depending on factors such as its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its ability to interact with chloride channels, it may be involved in pathways related to ion transport .

Transport and Distribution

1-(4-Decylphenyl)-2,2,2-trifluoroethanone’s transport and distribution within cells and tissues are likely influenced by its interactions with chloride channels and the valinomycin receptor site . These interactions could affect its localization or accumulation within cells .

Subcellular Localization

Given its interaction with the valinomycin receptor site, it may be localized to the cell membrane where it can interact with chloride channels .

Eigenschaften

IUPAC Name |

1-(4-decylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNWUVBDBVUZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143274 | |

| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100444-41-5 | |

| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100444415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100444-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)